Sarcosine-d3 (methyl-d3)

Catalog No.
S1494363
CAS No.
118685-91-9
M.F
C3H7NO2
M. Wt
92.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarcosine-d3 (methyl-d3)

CAS Number

118685-91-9

Product Name

Sarcosine-d3 (methyl-d3)

IUPAC Name

2-(trideuteriomethylamino)acetic acid

Molecular Formula

C3H7NO2

Molecular Weight

92.11 g/mol

InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3

InChI Key

FSYKKLYZXJSNPZ-FIBGUPNXSA-N

SMILES

CNCC(=O)O

Canonical SMILES

CNCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])NCC(=O)O

Tracer Studies:

One primary application of Sarcosine-d3 is in tracer studies. Its use allows researchers to track the metabolism and pathway of sarcosine in an organism. Since the deuterium atoms are not readily exchanged with regular hydrogen in biological systems, Sarcosine-d3 can be distinguished from naturally occurring sarcosine using techniques like mass spectrometry. This distinction allows scientists to monitor the fate of the labeled molecule within the system and understand its role in various biological processes.

Internal Standard in Mass Spectrometry:

Due to its distinct mass compared to regular sarcosine, Sarcosine-d3 can be used as an internal standard in mass spectrometry experiments. An internal standard is a known compound added to a sample before analysis. Comparing the signal of the analyte (the unknown compound) with the signal of the internal standard allows for accurate quantification of the analyte. The presence of the deuterium atoms in Sarcosine-d3 ensures it doesn't interfere with the signal of the analyte, providing a reliable reference for quantifying sarcosine levels in complex biological samples.

Investigation of Glycine Transport:

Sarcosine-d3 can be used to investigate glycine transport. Regular sarcosine functions as a glycine reuptake inhibitor, meaning it blocks the reabsorption of the amino acid glycine from the synapse back into neurons. Sarcosine-d3, due to its structural similarity to sarcosine, can be used to study the mechanisms and pathways involved in glycine transport. By measuring the uptake of Sarcosine-d3 into cells, researchers can gain insights into the regulation and function of glycine transporters, which play a crucial role in various neurological processes.

Sarcosine-d3 (methyl-d3), also known as N-Methyl-d3-glycine, is a deuterated form of sarcosine, an amino acid derivative. Its molecular formula is C₃H₄D₃NO₂, and it has a molecular weight of approximately 92.11 g/mol. Sarcosine-d3 is characterized by the presence of three deuterium atoms, which replace hydrogen atoms in the methyl group of sarcosine, making it useful for various analytical applications, particularly in isotopic labeling and metabolic studies .

Sarcosine, and by extension sarcosine-d3, acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1) []. GlyT1 is responsible for transporting glycine, a neurotransmitter, into neurons []. By inhibiting GlyT1, sarcosine increases extracellular glycine levels, potentially leading to an indirect activation of N-methyl-D-aspartate (NMDA) receptors []. NMDA receptors play a crucial role in learning and memory, and their dysfunction is implicated in various neurological disorders [].

Please Note:

  • The information provided is for research purposes only and should not be interpreted as medical advice.
  • Safety Data Sheets (SDS) for Sarcosine-d3 might be available from chemical suppliers upon request.
Typical of amino acids. It can undergo:

  • Decarboxylation: This reaction can lead to the formation of dimethylglycine.
  • Transamination: Sarcosine-d3 can react with alpha-ketoglutarate to form glycine and other amino acids through transaminase enzymes.
  • Methylation: It can also serve as a methyl donor in methylation reactions, contributing to the synthesis of other biochemical compounds.

These reactions are vital for understanding metabolic pathways involving sarcosine and its derivatives.

Sarcosine-d3 exhibits biological activities similar to those of its non-deuterated counterpart. It plays a role in various metabolic processes, including:

  • Neurotransmission: Sarcosine is involved in the modulation of N-methyl-D-aspartate receptors, which are critical for synaptic plasticity and memory function.
  • Metabolism: It is implicated in the metabolism of glycine and serine, contributing to one-carbon metabolism pathways.
  • Potential Therapeutic Effects: Research suggests that sarcosine might have implications in treating conditions such as schizophrenia and depression due to its influence on neurotransmitter systems .

Sarcosine-d3 can be synthesized through several methods:

  • Deuterated Methylation: Starting from glycine or its derivatives, deuterated methylating agents can be used to introduce deuterium into the methyl group.
  • Chemical Synthesis: It can be synthesized via chemical processes involving deuterated reagents, ensuring that the final product contains the necessary deuterium labeling.
  • Biological Synthesis: Utilizing microorganisms that can incorporate deuterium into their metabolic pathways may provide a biological route for producing sarcosine-d3.

These methods allow for the production of high-purity sarcosine-d3 suitable for research applications .

Sarcosine-d3 has various applications across different fields:

  • Metabolomics: It is used as an internal standard in mass spectrometry to quantify metabolites in biological samples.
  • Pharmaceutical Research: Sarcosine-d3 aids in studying drug metabolism and pharmacokinetics due to its isotopic labeling.
  • Proteomics: It serves as a tracer in proteomic studies to investigate protein dynamics and interactions within biological systems .

Interaction studies involving sarcosine-d3 focus on its role in metabolic pathways and its effects on various biological systems. Research indicates that it may interact with:

  • Enzymes: Sarcosine-d3 can influence enzyme activity related to amino acid metabolism, particularly those involved in transamination and decarboxylation reactions.
  • Receptors: Its role as a modulator of N-methyl-D-aspartate receptors suggests significant interactions within neural pathways, potentially affecting mood and cognition.

These studies provide insights into how sarcosine-d3 functions within biological systems and its potential therapeutic implications .

Several compounds share structural or functional similarities with sarcosine-d3. Below is a comparison highlighting their uniqueness:

CompoundMolecular FormulaKey Features
SarcosineC₃H₇NO₂Non-deuterated form; involved in neurotransmission
DimethylglycineC₅H₁₃N₃O₂Methylated derivative; plays a role in methylation
GlycineC₂H₅NO₂Simplest amino acid; precursor to many biomolecules
N-MethylglycineC₃H₉NO₂Similar structure; used as a metabolic intermediate

Sarcosine-d3's unique feature lies in its deuterated methyl group, which enhances its utility in tracer studies without altering its biological activity significantly. This property makes it particularly valuable for researchers studying metabolic processes with precision .

XLogP3

-2.8

Dates

Modify: 2024-04-14

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